6-Acetamidohexanoyl chloride
Overview
Description
6-Acetamidohexanoyl chloride is an organic compound with the molecular formula C8H14ClNO2. It is a derivative of hexanoyl chloride, where an acetamido group is attached to the sixth carbon atom of the hexanoyl chain. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Acetamidohexanoyl chloride can be synthesized through the reaction of 6-aminohexanoic acid with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
6-aminohexanoic acid+acetyl chloride→6-acetamidohexanoyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is carried out under an inert atmosphere to prevent any side reactions with moisture or oxygen. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Acetamidohexanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 6-acetamidohexanoic acid and hydrochloric acid.
Reduction: It can be reduced to 6-acetamidohexanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
6-Acetamidohexanoic Acid: Formed by hydrolysis
6-Acetamidohexanol: Formed by reduction
Scientific Research Applications
6-Acetamidohexanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of drug delivery systems and as a building block for the synthesis of bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-acetamidohexanoyl chloride involves its reactivity towards nucleophiles. The acetamido group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an acylating agent to introduce acyl groups into target molecules.
Comparison with Similar Compounds
Hexanoyl Chloride: Lacks the acetamido group, making it less reactive towards nucleophiles.
Acetyl Chloride: Smaller molecule with different reactivity and applications.
6-Aminohexanoic Acid: Precursor to 6-acetamidohexanoyl chloride, used in different synthetic pathways.
Uniqueness: this compound is unique due to the presence of both acetamido and acyl chloride functional groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-acetamidohexanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-7(11)10-6-4-2-3-5-8(9)12/h2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPAYMAZZOMWEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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